molecular formula C15H16N2S B3169885 {[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine CAS No. 938306-01-5

{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine

Cat. No. B3169885
CAS RN: 938306-01-5
M. Wt: 256.4 g/mol
InChI Key: SUTFSCSAVDKQNE-UHFFFAOYSA-N
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Description

Thiophene is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms . It’s a key structure in many biologically active compounds .


Synthesis Analysis

Thiazoles, which are similar to thiophenes, can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different substrates .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques. For example, the structure of Ethanone, 1-(2-thienyl)-, a compound that contains a thiophene ring, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of thiophene-based compounds can be quite complex. For instance, a new [2 + 2+1] cyclization of certain substrates under microwave irradiation has been reported to provide 2,3,5-trisubstituted thiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the properties of Ethanone, 1-(2-thienyl)-, a compound that contains a thiophene ring, have been studied .

Future Directions

The development of new thiophene-based compounds with enhanced biological activities and minimal toxicity is a promising area of research . Detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel analogs .

properties

IUPAC Name

(1-ethyl-2-thiophen-2-ylindol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-2-17-13-7-4-3-6-11(13)12(10-16)15(17)14-8-5-9-18-14/h3-9H,2,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTFSCSAVDKQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C3=CC=CS3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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